molecular formula C22H20F2N6O2 B2378265 N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251710-85-6

N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2378265
CAS RN: 1251710-85-6
M. Wt: 438.439
InChI Key: SWRWSRMLAQNWKU-UHFFFAOYSA-N
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Description

N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H20F2N6O2 and its molecular weight is 438.439. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds with similar structures have been used in the development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The inclusion of a fluorine atom allows for labeling with fluorine-18, facilitating in vivo imaging. This application highlights the compound's potential in biomedical imaging and diagnostic research (Dollé et al., 2008).

Antiasthma Agents

The synthesis of triazolo[1,5-c]pyrimidines, through a series of chemical reactions, has shown potential as mediator release inhibitors, indicating their use as antiasthma agents. This application demonstrates the compound's potential in therapeutic interventions for asthma (Medwid et al., 1990).

Antimicrobial and Antimalarial Effects

Derivatives of similar structures have been investigated for their antimicrobial and antimalarial activities, offering a promising avenue for the development of new treatments against infectious diseases. This research contributes to understanding how modifications of the chemical structure can lead to potent biological activities (Werbel et al., 1973).

Herbicidal Activity

The chemical structure's modification and synthesis into novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown good herbicidal activity against various plants. This suggests its utility in agricultural chemistry for controlling unwanted vegetation (Yang et al., 2001).

Molecular Probes Development

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure, have been used to develop high-affinity and selective antagonists for the human A2A adenosine receptor. This application is crucial for studying the receptor's role in various physiological processes and for drug discovery (Kumar et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell division, growth, and differentiation.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the enzymatic activity of the kinase, leading to a decrease in the phosphorylation of its substrates . The exact nature of this interaction and the resulting changes in the target protein’s function are still under investigation.

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK affects several biochemical pathways. These include pathways involved in cell growth and differentiation. By inhibiting the kinase, the compound can disrupt these pathways, potentially leading to a halt in cell division and growth .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cell type and the pathways that are affected. Generally, inhibition of Tyrosine-protein kinase SYK can lead to a decrease in cell growth and proliferation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N6O2/c1-12-6-13(2)8-16(7-12)26-21-25-14(3)9-19-28-29(22(32)30(19)21)11-20(31)27-18-5-4-15(23)10-17(18)24/h4-10H,11H2,1-3H3,(H,25,26)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRWSRMLAQNWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

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